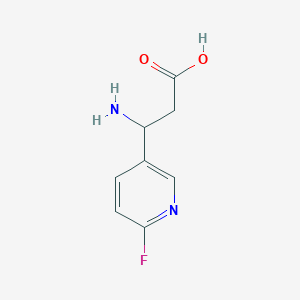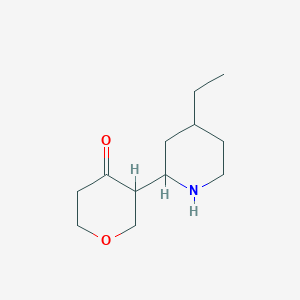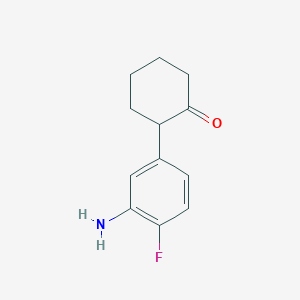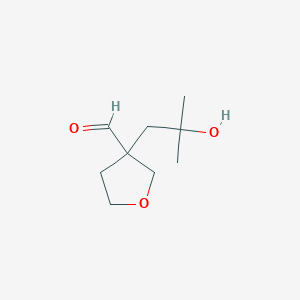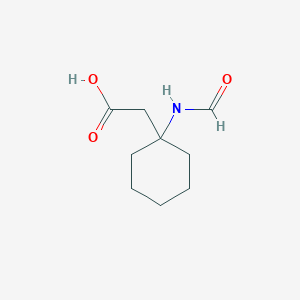
3-(Trifluoromethyl)adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)adamantan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an adamantane framework. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)adamantan-1-amine typically involves the introduction of a trifluoromethyl group to an adamantane derivative. One common method includes the reaction of 1-adamantylamine with trifluoromethylating agents under controlled conditions. For instance, the reaction of 1-adamantylamine with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the adamantane core.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include trifluoromethylated adamantane derivatives, hydroxylated compounds, and various substituted amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Trifluoromethyl)adamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine involves its interaction with molecular targets through the trifluoromethyl group and the adamantane core. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)adamantane: Similar structure but without the amine group, affecting its reactivity and applications.
Trifluoromethylated hydrocarbons: Share the trifluoromethyl group but differ in the core structure, leading to varied properties and uses.
Uniqueness
3-(Trifluoromethyl)adamantan-1-amine is unique due to the combination of the trifluoromethyl group and the adamantane core, which imparts both stability and enhanced lipophilicity. This combination makes it particularly valuable in applications requiring robust and lipophilic compounds .
Propriétés
Formule moléculaire |
C11H16F3N |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
3-(trifluoromethyl)adamantan-1-amine |
InChI |
InChI=1S/C11H16F3N/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9/h7-8H,1-6,15H2 |
Clé InChI |
HRSPHBYURWVDMU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
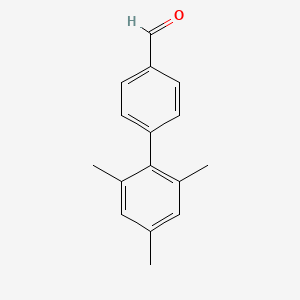

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
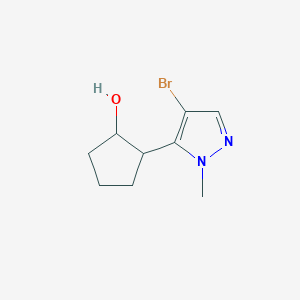
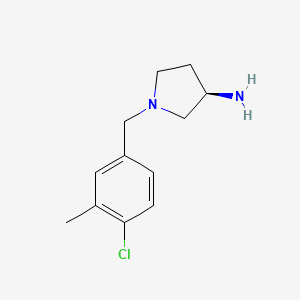
amine](/img/structure/B15272678.png)
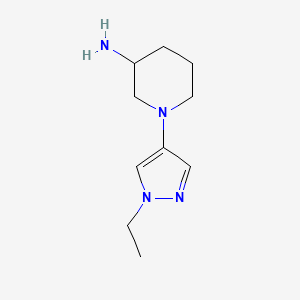
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
